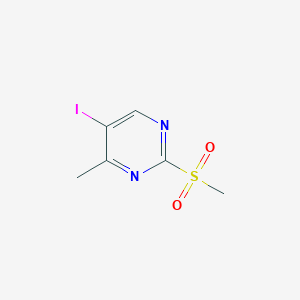

5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine

Description

Properties

IUPAC Name |

5-iodo-4-methyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2S/c1-4-5(7)3-8-6(9-4)12(2,10)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPZWZUHFQRXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1I)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative featuring iodine and methylsulfonyl functional groups. Pyrimidines are key heterocyclic scaffolds in medicinal chemistry, and the introduction of iodine at the 5-position enables further functionalization via nucleophilic substitution or cross-coupling reactions, expanding its utility in pharmaceutical synthesis.

The main synthetic challenge lies in the selective iodination of the pyrimidine ring without affecting the methylsulfonyl group or other substituents, while maintaining high yield and purity.

General Synthetic Route

The synthesis typically follows a two-stage approach:

- Stage 1: Preparation of 4-methyl-2-(methylsulfonyl)pyrimidine as the iodination precursor.

- Stage 2: Iodination at the 5-position of the pyrimidine ring to yield this compound.

Preparation of 4-Methyl-2-(methylsulfonyl)pyrimidine

While direct literature on 4-methyl-2-(methylsulfonyl)pyrimidine is limited, closely related compounds such as 4,6-dimethyl-2-(methylsulfonyl)pyrimidine have been synthesized efficiently via:

- Cyclocondensation of acetylacetone and thiourea in acidic conditions to form 4,6-dimethyl-1-mercaptopyrimidine.

- Methylation of the mercapto group using environmentally friendly dimethyl carbonate in the presence of phase transfer catalysts (e.g., tetrabutylammonium bromide).

- Oxidation of the methylthio group to methylsulfonyl using hydrogen peroxide catalyzed by sodium tungstate and phase transfer catalysts.

This three-step sequence yields the methylsulfonyl pyrimidine intermediate with high overall yield (~75%) and avoids toxic methylating agents like dimethyl sulfate or methyl iodide.

Iodination of 4-Methyl-2-(methylsulfonyl)pyrimidine

The key step to obtain this compound is the selective iodination at the 5-position. The iodination is typically performed by:

- Treating 4-methyl-2-(methylsulfonyl)pyrimidine with iodine or iodine-containing reagents under controlled conditions.

- Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize side reactions.

- Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- The reaction is often carried out under mild heating or reflux to facilitate substitution.

This iodination step is crucial as it introduces a reactive iodine atom that can be further manipulated in subsequent synthetic transformations.

Representative Synthetic Procedure for Iodination

A typical iodination procedure reported involves:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Methyl-2-(methylsulfonyl)pyrimidine | Starting material | - |

| 2 | Iodine (I2) or iodine source | Iodination reagent | - |

| 3 | Solvent: DMF or acetonitrile | Polar aprotic solvent | - |

| 4 | Temperature: 40–80 °C | Controlled heating or reflux | - |

| 5 | Reaction time: 1–8 hours | Optimized for maximum conversion | - |

| 6 | Work-up: aqueous quench, extraction, purification | Isolation of 5-iodo product | 60–85% |

The exact conditions vary depending on the scale and desired purity, but yields in the range of 60–85% are typical.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- The use of dimethyl carbonate as a methylating agent is preferred over dimethyl sulfate or methyl iodide due to lower toxicity and environmental impact.

- Phase transfer catalysts such as tetrabutylammonium bromide enhance reaction rates and yields in methylation and oxidation steps.

- Iodination requires careful control of temperature and reaction time to avoid over-iodination or decomposition of the methylsulfonyl group.

- Purification is typically achieved by recrystallization or column chromatography, ensuring high purity of the iodinated product.

Chemical Reactions Analysis

5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are often studied using techniques such as molecular docking and biochemical assays .

Comparison with Similar Compounds

Positional Isomerism: 4-Iodo-2-(methylsulfonyl)pyrimidine (DX745)

The positional isomer 4-Iodo-2-(methylsulfonyl)pyrimidine (DX745) differs only in the placement of the iodine (position 4) and methyl (position 5) groups. This subtle change alters electronic distribution and steric interactions:

- Reactivity : The iodine atom at position 5 in the target compound may enhance nucleophilic substitution susceptibility compared to DX745 due to proximity to the methylsulfonyl group .

- Biological Activity : Positional isomerism can drastically affect target selectivity. For example, COX-2 inhibitors like 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine rely on sulfonyl placement for enzyme specificity .

Table 1: Positional Isomer Comparison

Sulfonyl vs. Thioether Derivatives: 5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one

Replacing the methylsulfonyl group with a methylthioether (as in 5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one ) introduces significant differences:

- Electronic Effects : The sulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, reducing electron density on the pyrimidine ring compared to the electron-donating thioether (-S-CH₃) .

- Stability : Sulfonyl derivatives are less prone to oxidation than thioethers, which may oxidize to sulfones under harsh conditions .

Biological Activity

5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methylsulfonyl group and an iodine atom. This unique structure contributes to its distinct chemical and biological properties. The methylsulfonyl group enhances solubility and may influence the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or proteins involved in various pathways:

- Antiviral Activity : It has shown effectiveness against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV-2), with an effective concentration (EC50) of 2.4 μM for ZIKV and 1.4 μM for DENV-2 .

- Anticancer Properties : Preliminary studies indicate that this compound exhibits anticancer activity against various cell lines, including MDA-MB453 and MCF-7, with IC50 values suggesting significant potency .

- Antimicrobial Effects : The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, contributing to its potential use in treating infections.

Biological Activity Overview

| Activity Type | Target | Effect | IC50/EC50 Values |

|---|---|---|---|

| Antiviral | ZIKV | Inhibitory | 2.4 μM |

| DENV-2 | Inhibitory | 1.4 μM | |

| Anticancer | MDA-MB453 | Cytotoxic | 29.1 µM |

| MCF-7 | Cytotoxic | 15.3 µM | |

| Antimicrobial | E. coli | Bactericidal | Not specified |

| S. aureus | Bactericidal | Not specified |

Case Studies

- Antiviral Activity Study : A study assessed the antiviral efficacy of this compound against ZIKV and DENV-2. The compound exhibited promising results, indicating potential for further development as an antiviral agent .

- Anticancer Research : In vitro studies have shown that this compound can significantly inhibit the growth of cancer cell lines such as MDA-MB453 and MCF-7. The observed IC50 values suggest that it could serve as a lead compound for developing new anticancer therapies.

- Antimicrobial Assessment : Research has highlighted the antimicrobial properties of this compound, demonstrating effectiveness against common pathogens like E. coli and S. aureus, which are responsible for various infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.